molecular formula C20H23BrN4O3S B302342 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No.: B302342
M. Wt: 479.4 g/mol
InChI Key: HEWSBPLYECAGIZ-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a brominated aromatic ring, a carbamothioylhydrazinylidene moiety, and an ethoxyphenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenyl.

    Acylation: The brominated compound is then subjected to acylation with 2-ethoxyphenoxyacetyl chloride in the presence of a base such as pyridine to form the intermediate 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetyl bromide.

    Hydrazine Reaction: The intermediate is reacted with thiosemicarbazide under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbamothioylhydrazinylidene moiety can undergo oxidation to form sulfoxides or reduction to form amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

Scientific Research Applications

2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and carbamothioylhydrazinylidene moiety can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The ethoxyphenoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-phenoxy}acetamide

Uniqueness

2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and interaction profiles compared to its analogs.

Properties

Molecular Formula

C20H23BrN4O3S

Molecular Weight

479.4 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetamide

InChI

InChI=1S/C20H23BrN4O3S/c1-4-27-18-9-14(10-23-25-20(22)29)5-6-17(18)28-11-19(26)24-16-8-13(3)12(2)7-15(16)21/h5-10H,4,11H2,1-3H3,(H,24,26)(H3,22,25,29)/b23-10+

InChI Key

HEWSBPLYECAGIZ-AUEPDCJTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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